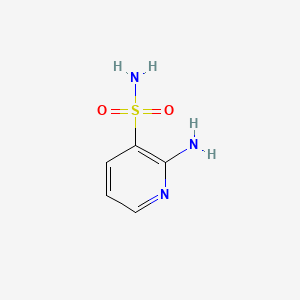

2-Aminopyridine-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,6,8)(H2,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNIMFGIQMXORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54136-36-6 | |

| Record name | 2-aminopyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminopyridine 3 Sulfonamide and Its Precursors

Retrosynthetic Analysis of the 2-Aminopyridine-3-sulfonamide Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps.

Identification of Key Synthons and Disconnection Points

The structure of this compound presents two primary disconnection points. The first is the C-S bond of the sulfonamide group, and the second is the C-N bond of the amino group.

Disconnection of the C-S bond: This disconnection suggests a synthesis route starting from 2-aminopyridine (B139424) and a sulfonating agent. The key synthons would be a 2-aminopyridinyl anion or a related nucleophile and a sulfonyl electrophile.

Disconnection of the C-N bond: This approach would involve a 3-sulfonamidopyridine derivative and an aminating agent.

Strategic Considerations for Sulfonamide and Aminopyridine Moiety Introduction

The introduction of the sulfonamide and aminopyridine moieties requires careful strategic planning to ensure correct regioselectivity and to avoid unwanted side reactions.

The direct introduction of a sulfonyl group onto the pyridine (B92270) ring can be challenging due to the electron-deficient nature of the pyridine nucleus. rsc.org Therefore, activating the pyridine ring or using a pre-functionalized pyridine derivative is often necessary. The amino group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions.

The introduction of the amino group can be achieved through various methods, including the Chichibabin reaction, which involves the amination of pyridine with sodium amide. scribd.com However, for the synthesis of this compound, it is generally more practical to start with a pre-existing 2-aminopyridine scaffold.

Classical Synthetic Approaches to this compound

Several classical synthetic methods have been employed to synthesize this compound. These approaches can be broadly categorized into two main strategies.

Direct Sulfonation and Subsequent Amination of Pyridine Derivatives

One classical approach involves the direct sulfonation of a pyridine derivative, followed by the introduction of the amino group. For instance, pyridine can be sulfonated using oleum (B3057394) or chlorosulfonic acid. rasayanjournal.co.in The resulting pyridine-3-sulfonic acid can then be converted to the corresponding sulfonyl chloride. Subsequent amination of the sulfonyl chloride with ammonia (B1221849) or an amine source yields the sulfonamide. The final step would be the introduction of the amino group at the 2-position of the pyridine ring. However, controlling the regioselectivity of both the sulfonation and amination steps can be challenging.

A study by Singh et al. describes the synthesis of 6-aminopyridine-3-sulfonic acid by stirring 2-aminopyridine with concentrated sulfuric acid in the presence of aluminum powder at 210°C. rasayanjournal.co.in The resulting sulfonic acid is then converted to the sulfonyl chloride using phosphorus pentachloride and phosphorus oxychloride, which can then be reacted with amines to form sulfonamides. rasayanjournal.co.in

Sulfonylation of 2-Aminopyridine with Sulfonyl Chloride Intermediates

A more common and generally more efficient method involves the direct sulfonylation of 2-aminopyridine. acs.orgimist.manih.govnih.govimist.ma This approach avoids the challenges associated with the regioselective functionalization of the pyridine ring.

In this strategy, 2-aminopyridine is reacted with a suitable sulfonylating agent, typically a sulfonyl chloride, to form the sulfonamide bond. The regioselectivity of this reaction is influenced by the directing effect of the amino group.

The sulfonylation of 2-aminopyridine can be optimized by carefully selecting the reagents, solvent, and reaction temperature.

A general procedure involves the reaction of 2-aminopyridine with a sulfonyl chloride in the presence of a base. rasayanjournal.co.in The base is used to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the aminopyridine on the sulfonyl chloride. Common bases include pyridine, triethylamine, and inorganic bases like sodium carbonate.

The choice of solvent can also impact the reaction efficiency. Solvents such as pyridine, acetone, and dichloromethane (B109758) are frequently used. researchgate.netmdpi.com

Recent advancements have explored the use of catalysts to improve the efficiency and selectivity of the sulfonylation reaction. For example, 4-dimethylaminopyridine (B28879) (DMAP) has been reported to assist in the sulfonylation of weak nucleophiles. nih.gov

| Reagent/Condition | Role/Effect | Reference |

| 2-Aminopyridine | Starting material, provides the aminopyridine core. | rasayanjournal.co.in |

| Sulfonyl Chloride | Sulfonylating agent, introduces the SO2 group. | acs.orgimist.manih.govnih.govimist.ma |

| Base (e.g., Pyridine, Triethylamine) | Neutralizes HCl, facilitates the reaction. | rasayanjournal.co.innih.gov |

| Solvent (e.g., Pyridine, Acetone, Dichloromethane) | Provides a medium for the reaction. | researchgate.netmdpi.com |

| Catalyst (e.g., DMAP) | Can enhance the reaction rate for weak nucleophiles. | nih.gov |

| Temperature | Influences reaction rate and selectivity. | rasayanjournal.co.innih.gov |

Table 1: Key Reagents and Conditions for the Sulfonylation of 2-Aminopyridine

Multi-step Reaction Sequences Involving Pyridine Core Functionalization

The construction of this compound often necessitates multi-step reaction sequences that involve the sequential functionalization of the pyridine core. These sequences typically begin with a readily available pyridine derivative and introduce the required amino and sulfonamide groups in a stepwise manner.

A common strategy involves the initial sulfonation of the pyridine ring, followed by amination. For example, pyridine can be treated with chlorosulfonic acid to yield pyridine-3-sulfonic acid. This intermediate can then be converted to pyridine-3-sulfonyl chloride by reacting with phosphorus pentachloride (PCl5) in phosphorus oxychloride (POCl3). Subsequent reaction with aqueous ammonium (B1175870) hydroxide (B78521) can then furnish the sulfonamide group. The amino group can be introduced at a later stage, for instance, through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

An alternative approach involves the initial introduction of the amino group, followed by sulfonylation. 2-Aminopyridine can be used as a starting material. To control the regioselectivity of the subsequent sulfonylation, the amino group is often protected. For instance, acetylation of 2-aminopyridine with acetic anhydride (B1165640) yields 2-acetamidopyridine. This protected intermediate can then be sulfonated with chlorosulfonic acid, followed by conversion to the sulfonyl chloride and subsequent ammonolysis to form the 2-acetamidopyridine-3-sulfonamide. The final step would involve the deprotection of the amino group.

The table below outlines a representative multi-step synthesis of a this compound derivative, highlighting the key transformations.

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |

| 1 | Pyridine | Chlorosulfonic acid | Pyridine-3-sulfonic acid | 78 |

| 2 | Pyridine-3-sulfonic acid | PCl5, POCl3 | Pyridine-3-sulfonyl chloride | - |

| 3 | Pyridine-3-sulfonyl chloride | Aqueous NH4OH | Pyridine-3-sulfonamide (B1584339) | - |

| 4 | 2-Chloropyridine (B119429), 3-chloro-4-methoxyaniline | CuI, 1,10-phenanthroline, K2CO3, DMF | 2-[(3-chloro-4-methoxyphenyl)amino]pyridine | 54 |

Data compiled from a representative synthesis of a substituted this compound.

Advanced and Novel Synthetic Strategies

In addition to traditional multi-step sequences, a range of advanced and novel synthetic strategies have been developed to streamline the synthesis of this compound and its derivatives. These methods often offer improved efficiency, milder reaction conditions, and broader substrate scope.

Buchwald-Hartwig Amination and Ullmann Coupling Applications

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and the Ullmann coupling, are powerful tools for the formation of C-N bonds. acsgcipr.orgacs.org These reactions are instrumental in the synthesis of 2-aminopyridine derivatives by coupling an appropriate pyridine precursor with an amine.

The Buchwald-Hartwig amination typically employs a palladium catalyst in the presence of a phosphine (B1218219) ligand and a base to couple an aryl or heteroaryl halide (or triflate) with an amine. acsgcipr.orgacs.org This method is highly versatile and has been widely applied in the synthesis of complex pharmaceutical compounds. acs.org For the synthesis of this compound, this could involve the coupling of a 2-halopyridine-3-sulfonamide derivative with an amine or ammonia equivalent. acsgcipr.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. purdue.edu

The Ullmann coupling, a copper-catalyzed reaction, provides an alternative to the palladium-catalyzed methods for N-arylation. acs.org While classic Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern variations have been developed that utilize ligands and operate under milder conditions. acs.org This reaction can be used to couple an aryl halide with an amine, amide, or sulfonamide. acs.org In the context of this compound synthesis, an Ullmann coupling could be employed to form the C-N bond at the 2-position of the pyridine ring.

| Reaction | Catalyst | Ligand (if applicable) | Key Bond Formed |

| Buchwald-Hartwig Amination | Palladium | Phosphine | C-N |

| Ullmann Coupling | Copper | Various (e.g., amino acids, 1,10-phenanthroline) | C-N |

Protection-Deprotection Strategies for Amine and Sulfonamide Groups

In multi-step syntheses, the use of protecting groups is often essential to prevent unwanted side reactions and to control the regioselectivity of functional group installation. orgsyn.orgyoutube.com For the synthesis of this compound, both the amino and sulfonamide groups may require protection at different stages of the synthetic sequence.

The amino group is typically protected as a carbamate (B1207046) (e.g., Boc, Cbz) or an amide (e.g., acetamide). nih.govpeptide.com These protecting groups can be readily installed and removed under specific conditions that are orthogonal to other transformations in the synthetic route. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. peptide.com Acetylating 2-aminopyridine is a common strategy to direct subsequent electrophilic substitution to the C5 position, but it also serves to protect the amino group during reactions such as sulfonylation.

Sulfonamides themselves are considered robust protecting groups for amines due to their stability to a wide range of reaction conditions. orgsyn.org However, this stability can also make their removal challenging, often requiring harsh conditions. orgsyn.org The choice of the sulfonyl group is therefore critical. For example, p-toluenesulfonamides (tosylamides) are very stable but require strong reducing or acidic conditions for cleavage. nih.gov In contrast, nitrobenzenesulfonamides (nosylamides) are more easily cleaved but have limited stability towards various reagents. nih.gov The 2-(trimethylsilyl)ethanesulfonyl (SES) group offers a compromise, providing good stability with milder deprotection conditions using fluoride (B91410) sources. orgsyn.org

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine | Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) |

| Amine | Cbz (Carboxybenzyl) | Hydrogenolysis |

| Amine | Acetyl | Acidic or basic hydrolysis |

| Sulfonamide | Tosyl (p-Toluenesulfonyl) | Strong acid or reducing agents |

| Sulfonamide | Nosyl (o- or p-Nitrobenzenesulfonyl) | Mild reducing agents or nucleophiles |

| Sulfonamide | SES (2-(Trimethylsilyl)ethanesulfonyl) | Fluoride sources (e.g., TBAF) |

Late-Stage Sulfonylation Techniques

Late-stage functionalization refers to the introduction of a functional group into a complex molecule at a late step in the synthetic sequence. acs.org This approach is particularly valuable in drug discovery as it allows for the rapid generation of analogues from a common intermediate. Late-stage sulfonylation techniques for the synthesis of this compound would involve introducing the sulfonamide group after the core pyridine structure with the amino group is already in place.

One approach to late-stage sulfonylation involves the direct C-H sulfonylation of the pyridine ring. researchgate.net This can be achieved using transition-metal catalysis, for example, with ruthenium catalysts. rsc.orgresearchgate.net Another strategy involves the generation of sulfonyl radicals, which can then react with the pyridine ring. acs.org Photocatalytic methods have been developed to generate sulfonyl radicals from N-sulfonylimines under mild conditions. acs.org

Electrochemical methods also offer a means for late-stage sulfonylation. rsc.org By dearomatizing the pyridine ring with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD), the resulting electron-rich intermediate can undergo meta-selective sulfonylation with a nucleophilic sulfinate. rsc.org

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com The synthesis of various sulfonamides, including those with a pyridine scaffold, has been successfully achieved using microwave irradiation. nih.gov For instance, a solvent-free, 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines has been developed under microwave conditions to efficiently produce N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives. tandfonline.com

Solvent-free reaction conditions, often coupled with microwave heating, offer significant environmental benefits by reducing waste and avoiding the use of hazardous solvents. rsc.org The synthesis of new pyridine derivatives containing a sulfonamide moiety has been reported under solvent-free conditions at elevated temperatures. rsc.orgresearchgate.net These multicomponent reactions, which bring together several reactants in a single step, are particularly well-suited for these green chemistry approaches. rsc.org

The table below summarizes the advantages of these modern synthetic techniques.

| Methodology | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. tandfonline.comnih.gov |

| Solvent-Free Synthesis | Environmentally friendly (green chemistry), reduced waste, simplified work-up. rsc.orgresearchgate.net |

Combinatorial Synthesis Approaches for 2-Aminopyridine Derivatives

Combinatorial chemistry has emerged as a pivotal technology for accelerating the drug discovery process by enabling the rapid synthesis of large, systematically organized collections of compounds known as libraries. google.com This approach is particularly well-suited for the generation of diverse 2-aminopyridine derivatives, allowing for the exploration of a wide range of structural variations to identify lead compounds. google.com

The combinatorial synthesis of 2-aminopyridine libraries typically involves a multi-step reaction sequence where a variety of building blocks can be introduced at different positions of the pyridine scaffold. google.com This strategy allows for the systematic modification of substituents around the core structure. A general reaction scheme can involve the reaction of a keto-alkenyl derivative with a suitable nitrogen-containing reagent on a solid support or in solution phase. google.com The amino group at the 2-position of the resulting pyridine ring can then be further functionalized. For instance, it can be substituted with groups such as carbonyls, esters, carboxamides, or sulfonyls, the last being directly relevant to the synthesis of sulfonamide derivatives. google.com

A key advantage of this method is the ability to generate a large number of related analogs in a short period, which is essential for developing structure-activity relationships (SAR). google.com While traditional "one-at-a-time" synthesis is a lengthy and labor-intensive process, combinatorial approaches can produce thousands of compounds in a matter of days or weeks. google.com This high-throughput synthesis is invaluable for creating complex libraries based on heterocyclic medicinal compounds like 2-aminopyridines. google.com

Table 1: Generalized Combinatorial Scheme for 2-Aminopyridine Derivatives

| Step | Description | Reactants | Purpose |

|---|---|---|---|

| 1 | Scaffold Formation | Keto-alkenyl derivative, Nitrogen source (e.g., benzotriazole (B28993) derivative) | Construction of the core 2-aminopyridine ring system. google.com |

| 2 | Diversification | Various R-groups (e.g., alkyl, aryl, heteroaryl) on the keto-alkenyl starting material | To introduce diversity at multiple positions on the pyridine ring. google.com |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules from simple, readily available starting materials in a single synthetic operation. mdpi.comjmaterenvironsci.comscispace.com This approach avoids the need for isolation and purification of intermediates, thereby reducing solvent waste, reaction time, and cost. jmaterenvironsci.com Several MCRs have been developed for the synthesis of substituted 2-aminopyridines. mdpi.comjmaterenvironsci.com

A prominent example is the catalyst-free, four-component reaction involving an acetophenone (B1666503) derivative, malononitrile (B47326), an aldehyde derivative, and ammonium carbonate. mdpi.comsemanticscholar.org This method proceeds under mild, solvent-free conditions to produce highly functionalized 2-aminopyridines in high yields. mdpi.comsemanticscholar.org The simplicity and environmental friendliness of this process make it an attractive alternative to conventional methods. mdpi.com

Another versatile MCR is the three-component condensation of enaminones, malononitrile, and various primary amines. jmaterenvironsci.comnih.gov These reactions can be effectively promoted by microwave irradiation under solvent-free conditions, leading to short reaction times and high yields of the desired 2-aminopyridine products. jmaterenvironsci.comnih.gov The mechanism is proposed to involve a sequence of Michael addition, condensation, and intramolecular cyclization followed by aromatization. jmaterenvironsci.comnih.gov

Furthermore, three-component reactions utilizing substituted 2-aminopyridines, malononitrile (or ethyl cyanoacetate), and various aromatic aldehydes have been reported. organic-chemistry.org These reactions can be catalyzed by N-bromosulfonamides, highlighting a direct link to sulfonamide chemistry, and proceed under mild conditions at room temperature to afford 1,8-naphthyridine (B1210474) derivatives, which contain a 2-aminopyridine subunit. organic-chemistry.org

Table 2: Examples of One-Pot Multicomponent Reactions for 2-Aminopyridine Synthesis

| Reaction Type | Components | Conditions | Product Type |

|---|---|---|---|

| Four-Component | Acetophenone, Malononitrile, Benzaldehyde, Ammonium carbonate | Solvent-free, Room Temperature | Substituted 2-Aminopyridines. mdpi.comsemanticscholar.org |

| Three-Component | Enaminone, Malononitrile, Primary Amine | Microwave Irradiation, Solvent-free | Substituted 2-Aminopyridines. jmaterenvironsci.comnih.gov |

| Three-Component | 1,1-Enediamines, Benzaldehyde derivatives, 1,3-Dicarbonyl compounds | Heating | Fluorinated 2-Aminopyridines. rsc.org |

These advanced synthetic methodologies underscore the progress in organic chemistry towards more efficient, sustainable, and rapid routes for the construction of complex molecular architectures like this compound and its analogs.

Derivatization and Structural Modification of 2 Aminopyridine 3 Sulfonamide

Chemical Reactions of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a key functional group that can undergo various reactions to yield a diverse range of derivatives.

The nitrogen atom of the sulfonamide group can be functionalized through N-alkylation and N-acylation reactions. These reactions introduce alkyl or acyl groups, respectively, onto the sulfonamide nitrogen, leading to the formation of secondary or tertiary sulfonamides.

N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents in the presence of a base. organic-chemistry.org For instance, the reaction of a primary sulfonamide with an alcohol can serve as a green method for N-alkylation, often catalyzed by transition metals like manganese or ruthenium. organic-chemistry.org Manganese-catalyzed N-alkylation of primary sulfonamides with primary alcohols, including benzyl (B1604629) alcohol, has been shown to produce N-alkylated products in excellent yields. thieme-connect.com Another approach involves a base-catalyzed, transition-metal-free direct alkylation of sulfonamides with alcohols. organic-chemistry.org

N-Acylation: N-acylation involves the reaction of the sulfonamide with an acylating agent, such as an acyl chloride or an anhydride (B1165640). This reaction is a common strategy to produce N-acylsulfonamides. For example, 2-aminopyridine-5-sulfonamide has been shown to react with benzoyl chloride in the presence of pyridine (B92270) to yield the corresponding N-benzoyl derivative. google.com

Table 1: Examples of N-Alkylation and N-Acylation of Sulfonamides

| Sulfonamide Reactant | Reagent | Product | Reaction Type | Reference |

| Primary Sulfonamides | Alcohols | N-Alkylsulfonamides | N-Alkylation | organic-chemistry.org |

| Primary Sulfonamides | Benzyl Alcohol | N-Benzylsulfonamides | N-Alkylation | thieme-connect.com |

| 2-Aminopyridine-5-sulfonamide | Benzoyl Chloride/Pyridine | 2-Benzoylaminopyridine-5-sulfonylbenzoylamide | N-Acylation | google.com |

The sulfonamide group can be transformed into other sulfonyl derivatives. A key intermediate for these transformations is the corresponding sulfonyl chloride. Primary sulfonamides can be converted to sulfonyl chlorides using reagents like pyrylium (B1242799) salts. nih.gov These sulfonyl chlorides are versatile intermediates that can react with various nucleophiles. organic-chemistry.org

For example, 2-aminopyridine-3-sulfonyl chlorides react with tertiary amines in the presence of air to form sulfonylethenamines. researchgate.netresearchgate.net The reaction is believed to proceed through the dual role of the sulfonyl chloride, which promotes the aerobic oxidation of the amine and electrophilically traps the resulting enamine. researchgate.net

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base to form a sulfonamide anion. This anion is a potent nucleophile and can participate in various reactions. The increased acidity of pyridine-3-sulfonamide (B1584339) compared to benzenesulfonamide (B165840) enhances its reactivity in nucleophilic aromatic substitution reactions. nih.gov This property allows for the introduction of a wide array of substituents at the 4-position of the pyridine ring, starting from 4-chloropyridine-3-sulfonamide. nih.gov

Modifications at the 2-Amino Position of the Pyridine Ring

The 2-amino group on the pyridine ring is another site for extensive structural modifications, allowing for the introduction of diverse functionalities. researchgate.net

The introduction of aryl and heteroaryl groups at the 2-amino position can be achieved through cross-coupling reactions. The Buchwald-Hartwig and Goldberg reactions are prominent methods for this purpose. nih.govresearchgate.net

The Goldberg reaction, catalyzed by copper, allows for the coupling of 2-bromopyridine (B144113) with various amides to form N-substituted 2-aminopyridines. nih.gov Similarly, palladium-catalyzed cross-coupling reactions are effective for producing N-(hetero)aryl-2-aminopyridine derivatives from the corresponding hetero(aryl)chlorides and 2-aminopyridine (B139424). researchgate.net These methods are valuable for synthesizing a wide range of derivatives, including those with potential biological activities. google.com For instance, the synthesis of 2-[2'-aminopyridyl-(6')]-aminopyridine-5-sulfonamide has been reported through the reaction of 2-chloropyridine-5-sulfonamide with 2,6-diaminopyridine. google.com

The 2-amino group readily undergoes amidation and alkylation reactions, providing another avenue for derivatization.

Amidation: Amidation of the 2-amino group can be accomplished by reacting it with carboxylic acids or their derivatives. An organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides offers a method to generate 2-amidopyridines. nih.gov

Alkylation: Alkylation of the 2-amino group can be performed using various alkylating agents. For example, the reaction of 2-chloropyridine-5-sulphonamide with diethylamine (B46881) has been used to synthesize 2-diethylamino-pyridine-5-sulphonamide. google.com

Table 2: Examples of Modifications at the 2-Amino Position

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-Bromopyridine | N-Alkyl(aryl)formamides, CuI, 1,10-phenanthroline | 2-Alkyl(aryl)aminopyridines | Goldberg Reaction | nih.gov |

| Hetero(aryl)chlorides | 2-Aminopyridine, Pd(OAc)₂, rac-BINAP or Xantphos, Cs₂CO₃ | N-(Hetero)aryl-2-aminopyridines | Buchwald-Hartwig Cross-Coupling | researchgate.net |

| Amines, Carboxylic Acids, Pyridine N-oxides | Phosphetane catalyst | 2-Amidopyridines | Amidation | nih.gov |

| 2-Chloropyridine-5-sulphonamide | Diethylamine | 2-Diethylamino-pyridine-5-sulphonamide | Alkylation | google.com |

Diazotization Reactions

The primary amino group at the C2 position of the pyridine ring is susceptible to diazotization, a reaction that converts it into a diazonium salt. This process typically involves treating the aromatic amine with nitrous acid, which is commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid. wikipedia.org However, the diazotization of 2-aminopyridines presents unique challenges. The resulting pyridine-2-diazonium salts are known to be highly unstable and generally cannot be isolated. google.com This instability is a key chemical feature differentiating them from the more stable diazonium salts derived from 3-aminopyridines. google.com

The reaction proceeds by converting the 2-amino group into a diazonium group (-N₂⁺), creating a highly reactive intermediate. Due to its instability, this intermediate rapidly undergoes subsequent reactions, often hydrolysis in dilute acidic solutions to form the corresponding 2-hydroxypyridine (B17775) derivative. rsc.org The general transformation is depicted below:

ArNH₂ + HNO₂ + HX → [ArN₂]⁺X⁻ + 2 H₂O wikipedia.org

In the context of 2-aminopyridine-3-sulfonamide, the transient diazonium salt can be trapped by various nucleophiles or used in coupling reactions. For instance, diazotization of 2-aminopyridine followed by a coupling reaction with an activated aromatic compound, such as o-hydroxyacetophenone, can yield azo compounds. researchgate.net The stability and reactivity of the diazonium salt are influenced by factors such as the temperature, the acid used, and the nature of the counterion. researchgate.net While dangerously explosive when isolated as chlorides, diazonium salts can be handled more easily as tetrafluoroborates. wikipedia.org

| Reagent System | Conditions | Outcome/Application | Reference |

| NaNO₂ / Mineral Acid (HCl, H₂SO₄) | Low temperature (e.g., 0-5 °C), aqueous media | In situ formation of diazonium salt for subsequent reactions like hydrolysis or azo coupling. | wikipedia.orgrsc.org |

| Alkyl Nitrites (e.g., t-butyl nitrite) / Acid | Anhydrous conditions | Generation of diazonium salt for reactions in organic solvents; may offer different reactivity. | google.comresearchgate.net |

| Nitrosylsulfuric Acid | Organic, aprotic solvents (e.g., tetrahydrothiophene-1,1-dioxide) | Diazotization of amines that are difficult to diazotize in aqueous media. | google.com |

Functionalization of the Pyridine Core

Modification of the pyridine ring is a primary strategy for creating analogs of this compound. This can be achieved through electrophilic substitution on the parent molecule or by starting with a pre-functionalized pyridine ring and building the molecule through nucleophilic substitution reactions.

Halogenation and Other Electrophilic Aromatic Substitutions

Direct electrophilic aromatic substitution (EAS) on the this compound ring is complex. The ring is influenced by the electron-donating, ortho-para directing amino group (-NH₂) and two electron-withdrawing, meta-directing entities: the sulfonamide group (-SO₂NH₂) and the pyridine ring nitrogen. The interplay of these groups complicates predicting the regioselectivity of substitution.

To overcome this, a common strategy involves protecting the highly activating amino group, for example, as a pivaloylamide. This allows for directed ortho-lithiation, where a strong base removes a proton from the position adjacent to the protected amino group, followed by quenching with an electrophile to achieve regiospecific substitution. acs.org

Alternatively, direct halogenation of aminopyridines can be achieved using various reagents. An efficient and environmentally favorable method involves using a sodium halide (NaX) as the halogen source in combination with Oxone as an oxidant. researchgate.net The synthesis of various 2-amino-5-halopyridine-3-sulfonyl chlorides has been reported, implying that halogenation of 2-aminopyridine precursors is a viable pathway. researchgate.net

| Reaction Type | Reagents | Purpose | Reference |

| Directed Ortho-metalation | 1. Pivaloyl chloride (protection) 2. s-BuLi (lithiation) 3. Electrophile (e.g., I₂) | Regiospecific introduction of an electrophile at the C3 position of 2-(pivaloylamino)pyridine. | acs.org |

| Oxidative Halogenation | NaX (X = Cl, Br, I) / Oxone | Green and sustainable method for selective halogenation of anilides and heterocycles. | researchgate.net |

| Sulfonation | Chlorosulfuric acid | Introduction of a sulfonyl chloride group onto a pyridine ring, including halogenated ones. | researchgate.netimist.ma |

Nucleophilic Substitutions on Halogenated Pyridines as Precursors

A powerful and widely used strategy for synthesizing substituted pyridines involves nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor. acs.org This approach offers excellent regiocontrol, as the position of the incoming nucleophile is dictated by the initial position of the halogen. Halogens at the 2- and 4-positions of the pyridine ring are particularly susceptible to displacement by nucleophiles.

In the synthesis of 2-aminopyridine derivatives, a common route involves reacting a 2-chloropyridine (B119429) with ammonia (B1221849) or an amine. For example, 2-chloropyridine-5-sulphonamide can be heated with concentrated ammonia in an autoclave to displace the chlorine atom and produce 2-aminopyridine-5-sulphonamide. google.com Similarly, 2-fluoropyridines are also effective substrates for SNAr reactions. acs.org

This precursor-based approach allows for the systematic construction of the target molecule. A synthetic sequence could involve:

Starting with a halogenated pyridine (e.g., 2,3-dichloropyridine (B146566) or 2-chloro-3-nitropyridine).

Introducing the sulfonamide group at the 3-position.

Performing a nucleophilic substitution at the 2-position to introduce the amino group or other desired functionalities.

Modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative to classical SNAr, especially for less reactive substrates or when milder conditions are required.

| Precursor | Nucleophile/Reagent | Product Type | Reference |

| 2-Chloropyridine-5-sulphonamide | Concentrated Ammonia | 2-Aminopyridine-5-sulphonamide | google.com |

| 3-Chloro-2-nitropyridine | Benzenethiol / Cs₂CO₃ | 2-Nitro-3-(phenylthio)pyridine | google.com |

| 2-Chloropyridine-5-sulphonamide | Diethylamine | 2-Diethylamino-pyridine-5-sulphonamide | google.com |

| Halogenated Pyridines | Amines / Palladium or Nickel Catalyst | N-Aryl Amines (Buchwald-Hartwig or Ullmann type coupling) | thieme-connect.com |

Design Principles for Structural Analogs and Derivatives

The design of structural analogs of this compound is guided by several key principles aimed at systematically modifying its structure to explore chemical space and modulate biological activity. These principles focus on altering the main functional components of the molecule.

Modification of the Sulfonamide Group (-SO₂NH₂): The sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This N-functionalization is a common strategy in medicinal chemistry. However, the synthesis of N-(hetero)aryl sulfonamides can be challenging due to the reduced nucleophilicity of the sulfonamide nitrogen. thieme-connect.com This often requires transition-metal-catalyzed C-N cross-coupling reactions. thieme-connect.comresearchgate.net

Functionalization of the Pyridine Ring: As detailed in Section 3.3, introducing substituents onto the pyridine core is a fundamental design principle. Halogens, alkyl, alkoxy, and other functional groups can be installed at available positions (C4, C5, C6) to alter the electronic properties, lipophilicity, and steric profile of the molecule.

Modification of the 2-Amino Group (-NH₂): The primary amino group can be acylated, alkylated, or serve as a handle to construct more complex structures. A prominent example is using the 2-aminopyridine moiety to synthesize fused heterocyclic systems. For instance, reaction with an α-haloketone or a related synthon can lead to the formation of an imidazo[1,2-a]pyridine (B132010) scaffold. imist.maresearchgate.netrsc.org This bicyclic system can then be further functionalized, for example, by sulfonation. imist.maresearchgate.net

Scaffold Hopping and Isomeric Variation: This principle involves making more significant changes to the core structure. This could include moving the sulfonamide or amino group to different positions on the pyridine ring, guided by the knowledge that the three isomers of aminopyridine (2-, 3-, and 4-aminopyridine) exhibit distinct properties and biological activities. sciencepublishinggroup.com

These design strategies allow for the creation of libraries of compounds based on the this compound template, facilitating structure-activity relationship (SAR) studies.

| Design Principle | Synthetic Strategy | Resulting Analog Type | Reference |

| Sulfonamide N-Functionalization | Alkylation or C-N cross-coupling with aryl halides. | N-substituted sulfonamides | thieme-connect.comresearchgate.net |

| Pyridine Core Substitution | Electrophilic or nucleophilic substitution on precursors. | Substituted pyridine derivatives (e.g., halogenated, alkylated). | acs.orggoogle.com |

| Amino Group Modification / Fused Ring Formation | Reaction with α-haloketones or phenacyl bromides. | Fused heterocyclic systems (e.g., Imidazo[1,2-a]pyridines). | imist.maresearchgate.netrsc.org |

| Isomeric Rearrangement | Synthesis starting from different aminopyridine isomers. | Positional isomers (e.g., 2-aminopyridine-5-sulfonamide). | google.comsciencepublishinggroup.com |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of atoms within the 2-Aminopyridine-3-sulfonamide molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the amino group, the sulfonamide group, and the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the neighboring atoms and functional groups.

Amino Group (-NH₂): Protons of a primary aromatic amine typically appear as a singlet in the range of 5.11–5.97 ppm. rsc.orgnih.gov

Sulfonamide Group (-SO₂NH₂): The proton of the sulfonamide group is expected to manifest as a singlet peak, generally found further downfield due to the strong deshielding effect of the adjacent sulfonyl group. In related sulfonamide structures, this signal appears between 8.78 and 11.03 ppm. rsc.orgresearchgate.net

Aromatic Protons (Pyridine Ring): The protons on the pyridine ring will exhibit signals in the aromatic region, typically between 6.5 and 8.5 ppm. rsc.orgresearchgate.net The exact chemical shifts and coupling patterns depend on their position relative to the amino and sulfonamide substituents. Signals for protons on a pyridine ring typically appear in the range of 6.5-9.2 ppm. researchgate.net

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Range from Literature (ppm) |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | ~8.8 - 11.0 | Singlet (broad) | 8.78 - 11.03 rsc.orgresearchgate.net |

| Pyridine Ring (Aromatic) | ~6.5 - 8.5 | Multiplet | 6.51 - 8.50 rsc.orgresearchgate.net |

| Amino (-NH₂) | ~5.1 - 6.0 | Singlet (broad) | 5.11 - 5.97 rsc.orgnih.gov |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound will produce a distinct signal.

Aromatic Carbons (Pyridine Ring): The carbon atoms of the pyridine ring are expected to resonate in the range of 110–160 ppm. rsc.org The carbon atom attached to the amino group (C2) and the carbon atom attached to the sulfonamide group (C3) will have their chemical shifts significantly influenced by these substituents. In pyridine, the C2 carbon is typically the most deshielded, appearing around 150 ppm, while C3 is around 124 ppm and C4 is around 136 ppm. testbook.com

Substituent Effects: The amino group generally causes an upfield shift (shielding) for the carbon it is attached to, while the sulfonamide group will have a deshielding effect. The precise chemical shifts provide insight into the electronic distribution within the aromatic ring. Aromatic carbons in various sulfonamide derivatives show signals in the region between 111.83 and 160.11 ppm. rsc.org

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Typical Range from Literature (ppm) |

|---|---|---|

| Pyridine Ring (C2, C4, C5, C6) | ~110 - 160 | 111 - 160 rsc.org |

| Pyridine Ring (C3-SO₂NH₂) | ~120 - 140 | (Estimated based on substituent effects) |

While 1D NMR provides fundamental structural information, advanced techniques can offer deeper insights.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the unambiguous assignment of proton and carbon signals. COSY experiments would reveal the coupling relationships between the protons on the pyridine ring, confirming their connectivity. An HSQC experiment would correlate each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.

Solid-State NMR (SSNMR): This technique is particularly useful for studying molecules in their solid, crystalline form. For this compound, SSNMR could be used to investigate dynamic interactions, such as conformational changes or the specifics of intermolecular hydrogen bonding within the crystal lattice. nih.gov It provides information on molecular mobility and the local environment of nuclei, which can differ significantly from the solution state measured by conventional NMR. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

The IR and Raman spectra of this compound are expected to be rich with characteristic bands corresponding to the vibrational modes of its key functional groups.

Amine (-NH₂) Group: The primary amine group gives rise to two distinct N-H stretching vibrations, an asymmetric and a symmetric mode, typically found in the 3300–3500 cm⁻¹ region. tsijournals.com A scissoring (bending) vibration is also characteristic and appears around 1617-1639 cm⁻¹. rsc.orgtsijournals.com

Sulfonamide (-SO₂NH₂) Group: The sulfonamide group is characterized by strong, distinct stretching vibrations for the S=O bonds. The asymmetric (νₐₛ) and symmetric (νₛ) stretching modes appear in the ranges of 1317–1344 cm⁻¹ and 1143–1187 cm⁻¹, respectively. rsc.org The N-H stretching of the sulfonamide amine is observed in the 3144–3349 cm⁻¹ range. rsc.org The S-N stretching vibration is typically found between 895 and 914 cm⁻¹. rsc.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Reference Range (cm⁻¹) |

|---|---|---|---|---|

| Amine (-NH₂) | N-H Stretching (asymm. & symm.) | IR/Raman | ~3300 - 3500 | 3338 - 3459 rsc.org |

| N-H Bending (scissoring) | IR/Raman | ~1615 - 1640 | 1617 - 1639 rsc.orgtsijournals.com | |

| Sulfonamide (-SO₂NH₂) | N-H Stretching | IR/Raman | ~3140 - 3350 | 3144 - 3349 rsc.org |

| S=O Asymmetric Stretching | IR/Raman | ~1315 - 1345 | 1317 - 1344 rsc.org | |

| S=O Symmetric Stretching | IR/Raman | ~1140 - 1190 | 1143 - 1187 rsc.org | |

| S-N Stretching | IR/Raman | ~890 - 920 | 895 - 914 rsc.org |

Hydrogen bonding plays a critical role in defining the solid-state structure and properties of sulfonamides. nih.gov In this compound, several functional groups can act as hydrogen bond donors and acceptors, leading to complex intermolecular networks.

Donors: The protons of the sulfonamide (-SO₂NH₂) and the amino (-NH₂) groups are primary hydrogen bond donors.

Acceptors: The oxygen atoms of the sulfonyl group (-SO₂) and the nitrogen atom of the pyridine ring are strong hydrogen bond acceptors.

Crystallographic studies of related sulfonamides show that the amino protons have a high preference for bonding to sulfonyl oxygens. nih.gov This interaction often leads to the formation of extended chains or dimeric structures in the solid state. nih.govnih.gov The sulfonamide N-H proton can also form strong hydrogen bonds, often with the sulfonyl oxygen of a neighboring molecule. nih.gov The presence of the pyridine nitrogen and the additional amino group in this compound allows for a variety of complex and robust hydrogen-bonding motifs, which would significantly influence the crystal packing and physical properties of the compound. Analysis of shifts in the N-H and S=O stretching frequencies in the IR spectrum can provide evidence for the presence and relative strength of these hydrogen bonds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. While specific crystallographic data for this compound is not widely available in public databases, the analysis of related sulfonamide and aminopyridine structures allows for a comprehensive understanding of its expected solid-state characteristics.

Determination of Crystal System and Space Group

The crystal system and space group define the symmetry of the unit cell and the arrangement of molecules within it. For sulfonamide-containing compounds, common crystal systems include monoclinic and orthorhombic. For instance, a cocrystal of the polar hydrochlorothiazide (B1673439) with 2-aminopyridine (B139424) has been reported to crystallize in a polar arrangement. researchgate.net The specific crystal system and space group for this compound would be determined from the diffraction pattern of a single crystal.

Bond Lengths, Bond Angles, and Dihedral Angle Analysis

The precise measurement of bond lengths, bond angles, and dihedral angles from X-ray diffraction data confirms the covalent structure of the molecule and reveals details about its conformation. In sulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. nih.gov For pyrimidine (B1678525) rings in related crystallized derivatives, C-C bond lengths are generally in the range of 1.369–1.418 Å, and C-N bonds are between 1.322 and 1.353 Å. researchgate.net The S-N bond length in sulfonamides is a key parameter, and in a related sulfonamide compound, it was measured to be 1.624(3) Å. nih.gov

Below is a table of expected bond lengths and angles based on data from similar structures.

| Bond/Angle | Expected Value (Å or °) |

| S-N (sulfonamide) | ~1.62 - 1.64 |

| S=O | ~1.43 - 1.45 |

| C-S | ~1.76 - 1.78 |

| C-N (pyridine ring) | ~1.32 - 1.35 |

| C-C (pyridine ring) | ~1.37 - 1.42 |

| O-S-O Angle | ~118 - 121 |

| N-S-O Angle | ~105 - 108 |

| C-S-N Angle | ~105 - 108 |

| Note: These are generalized values and the actual experimental values for this compound may vary. |

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of sulfonamides is significantly influenced by intermolecular interactions, with strong intermolecular hydrogen bonds and π-π stacking being the primary driving forces. nih.gov The sulfonamide group (-SO₂NH₂) and the amino group (-NH₂) are excellent hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring act as hydrogen bond acceptors.

In the solid state, sulfonamides often form complex hydrogen-bonding networks. researchgate.net For example, in many sulfonamide crystals, the amino groups form hydrogen bonds with the sulfonyl oxygen atoms of adjacent molecules. nih.gov The presence of the 2-aminopyridine moiety introduces additional possibilities for hydrogen bonding, potentially leading to the formation of dimers or extended chains. In a cocrystal involving 2-aminopyridine and hydrochlorothiazide, intricate hydrogen-bonding motifs are observed. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₅H₇N₃O₂S), the expected exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry.

A table of potential major fragments for this compound is presented below.

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 173 | [M+H]⁺ (protonated molecular ion) |

| 109 | [M+H - SO₂]⁺ |

| 94 | [C₅H₆N₂]⁺ (aminopyridine fragment) |

| 79 | [C₅H₅N]⁺ (pyridine fragment) |

| Note: This table represents predicted fragmentation based on general principles of mass spectrometry for related compounds. |

UV-Visible Spectroscopy for Electronic Structure and Conjugation Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to show absorption bands characteristic of both the aminopyridine and sulfonamide chromophores.

Computational Chemistry and Theoretical Studies of 2 Aminopyridine 3 Sulfonamide

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic and molecular properties of organic compounds. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is frequently used in conjunction with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. These methods are applied to elucidate the fundamental characteristics of molecules like 2-aminopyridine (B139424) derivatives. researchgate.netnih.gov

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in a molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For flexible molecules, which may exist in multiple spatial arrangements (conformers), a conformational analysis is crucial.

A potential energy surface (PES) scan is often performed by systematically rotating specific dihedral angles within the molecule to identify all possible low-energy conformers. For example, in a study on 2-acetamido-5-aminopyridine, a PES scan was conducted at the B3LYP/6-31+G(d,p) level of theory to identify its stable conformers. nih.gov This type of analysis for 2-Aminopyridine-3-sulfonamide would involve rotating the bonds connected to the sulfonamide group (C-S and S-N bonds) to determine the preferred orientation of the -SO2NH2 group relative to the pyridine (B92270) ring. Studies on various sulfonamides have shown that the orientation of the amino group relative to the SO2 group can lead to different stable conformations, such as those where the N-H bonds eclipse or are staggered relative to the S=O bonds. unibo.it

The optimized geometric parameters (bond lengths and angles) for the most stable conformer are then calculated. For related aminopyridine structures like 2-amino-3-nitropyridine, DFT calculations have been shown to provide bond lengths and angles that are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a 2-Aminopyridine Derivative (2-amino-3-nitropyridine) using DFT/B3LYP.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2-N(amino) | 1.35 |

| Bond Length | C3-N(nitro) | 1.46 |

| Bond Length | N(ring)-C2 | 1.34 |

| Bond Angle | N(ring)-C2-C3 | 123.5 |

| Bond Angle | C2-C3-N(nitro) | 120.1 |

| Dihedral Angle | N(ring)-C2-C3-N(nitro) | 179.9 |

Note: Data is illustrative for a related compound to demonstrate typical outputs of geometry optimization.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) indicates its ability to accept electrons (electrophilicity). youtube.com

The energy difference between these orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more reactive and more polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to quantify the molecule's behavior:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2. A measure of resistance to charge transfer.

Chemical Softness (S): 1 / (2η). The reciprocal of hardness.

Electronegativity (χ): (I + A) / 2. The ability to attract electrons.

Chemical Potential (μ): -(I + A) / 2 = -χ

Electrophilicity Index (ω): μ² / (2η). A measure of the energy lowering of a system when it accepts electrons.

In studies of various bioactive sulfonamides and pyridine derivatives, these parameters are calculated to correlate with their biological activity. For instance, FMO analysis of novel 2-aminothiazole sulfonamides revealed that substitutions on the aromatic rings significantly altered the HOMO-LUMO gap, with nitro groups causing a reduction in the gap, indicating increased reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties and Chemical Reactivity Indices Calculated via DFT.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 to -5.5 |

| LUMO Energy | ELUMO | - | -1.5 to -0.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 |

| Ionization Potential | I | -EHOMO | 5.5 to 6.5 |

| Electron Affinity | A | -ELUMO | 0.5 to 1.5 |

| Chemical Hardness | η | (I - A) / 2 | 2.2 to 2.8 |

| Electronegativity | χ | (I + A) / 2 | 3.0 to 4.0 |

| Electrophilicity Index | ω | μ² / (2η) | 1.8 to 2.5 |

Note: Values are representative for similar heterocyclic sulfonamides and serve as an example. nih.govirjweb.com

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These are sites susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For a molecule like this compound, the ESP map would be expected to show negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring. Positive potential (blue) would be localized on the hydrogen atoms of the amino and sulfonamide groups. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding with biological receptors. researchgate.net

Computational methods can accurately predict various spectroscopic properties, which aids in the characterization and identification of the synthesized compound.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. tandfonline.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions can be made. For 2-amino-3-nitropyridine, theoretical IR spectra have been successfully simulated and compared with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. These calculations, often performed considering solvent effects, provide valuable support for the interpretation of experimental NMR data. tandfonline.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, corresponding absorption wavelengths (λmax), and oscillator strengths. scirp.org This allows for the prediction of the UV-Vis absorption spectrum and helps in understanding the electronic structure and chromophores within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. tandfonline.com

For this compound, an MD simulation in an aqueous solution would reveal how the molecule's conformation changes over time and how it interacts with water molecules. nih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Radial Distribution Function (RDF): To characterize the structure of the solvent (e.g., water) around specific atoms or functional groups of the solute, providing detailed information on solvation shells. mdpi.com

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the solute and solvent molecules, which is critical for understanding solubility.

Such simulations are essential for bridging the gap between the static, gas-phase picture from quantum calculations and the dynamic, solution-phase reality of biological systems. nih.gov

In Silico ADMET Prediction (Excluding Specific Toxicity/Safety Profiles)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. In silico ADMET prediction models use the molecular structure to estimate these pharmacokinetic properties, helping to identify candidates with favorable drug-like characteristics before costly synthesis and testing. scilit.com

Various online servers and software packages (e.g., pkCSM, SwissADME) are used to predict a range of ADMET-related parameters. nih.gov For a compound like this compound, these tools can provide estimates for:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identification of potential metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4 inhibitor/substrate).

Excretion: Prediction of total clearance.

These predictions are based on quantitative structure-activity relationship (QSAR) models built from large datasets of experimental results. nih.gov

Table 3: Representative In Silico ADMET Predictions for a Sulfonamide-Pyridine Derivative.

| Property | Parameter | Predicted Value/Classification |

| Absorption | Water Solubility (logS) | -2.5 to -3.5 (Moderately soluble) |

| Caco-2 Permeability (log Papp) | > 0.9 (High) | |

| Intestinal Absorption (% Abs) | > 90% | |

| Distribution | BBB Permeability (logBB) | < -1.0 (Low) |

| Plasma Protein Binding (%) | > 80% | |

| Metabolism | CYP2D6 Inhibitor | Yes/No |

| CYP3A4 Inhibitor | Yes/No | |

| Excretion | Total Clearance (log ml/min/kg) | 0.1 to 0.5 |

Note: This data is illustrative for a compound from the sulfonamide-pyridine class and does not represent experimentally verified values for this compound. nih.gov

Lipophilicity (LogP) and Polar Surface Area (TPSA) Calculations

Lipophilicity and polarity are fundamental properties that significantly influence a compound's pharmacokinetics. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. A balanced LogP is crucial for drug candidates, as high lipophilicity can improve membrane permeation but may also lead to poor solubility and increased metabolic clearance.

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a key predictor of a drug's absorption and its ability to permeate cell membranes. nih.gov Generally, compounds with a lower TPSA are more likely to be passively absorbed and penetrate biological barriers. imist.ma

| Compound | Molecular Weight (g/mol) | miLogP / XLogP3 | TPSA (Ų) |

|---|---|---|---|

| 2-Aminopyridine (Parent Compound) | 94.11 | 0.5 | 38.9 |

| Imidazole[1,2-a]pyridine Sulfonamide Derivative 1 | 472.32 | 4.88 | 100.78 |

| Imidazole[1,2-a]pyridine Sulfonamide Derivative 2 | 537.44 | 5.55 | 83.78 |

| Imidazole[1,2-a]pyridine Sulfonamide Derivative 3 | 558.41 | 6.52 | 97.62 |

Data for 2-Aminopyridine sourced from PubChem. Data for Imidazole[1,2-a]pyridine Sulfonamide Derivatives are from a study on compounds synthesized from a 2-aminopyridine precursor nih.gov.

Prediction of Membrane Permeability

The ability of a drug to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is critical for its efficacy. Computational models predict membrane permeability based on physicochemical properties like TPSA and the number of rotatable bonds (nROTB). nih.gov

A widely accepted guideline is that compounds with a TPSA of less than 140 Ų are more likely to exhibit good cell membrane permeability. imist.ma Furthermore, molecular flexibility, often estimated by the number of rotatable bonds, plays a role; fewer than 10 rotatable bonds are generally considered favorable for good oral bioavailability. nih.gov For example, a study on 2-aminopyridine derivatives noted that a compound with a TPSA of 48.71 Šand three rotational bonds was predicted to have good permeability across the cellular plasma membrane. nih.gov These computational filters allow for the early identification of molecules that are likely to have favorable absorption characteristics.

Drug-likeness and Bioavailability Prediction (Conceptual Framework)

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often based on established empirical rules derived from the analysis of successful oral drugs.

One of the most well-known frameworks is Lipinski's Rule of Five , which states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons

LogP less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

In addition to Lipinski's rules, other criteria such as Veber's rules are also considered, which emphasize the importance of TPSA (<140 Ų) and the number of rotatable bonds (≤10) for good oral bioavailability. imist.ma

Computational platforms can analyze a molecule's structure and calculate a "drug-likeness score." For instance, some sulfonamide-pyridine derivatives have been reported to possess positive drug-likeness scores of 0.48 and 0.56, suggesting they have characteristics consistent with known drugs. imist.ma These predictive models are invaluable for prioritizing which compounds should be synthesized and tested, thereby saving time and resources. excli.de Studies on new sulfonamides derived from 2-aminopyridine have utilized such computational analyses to confirm that the designed compounds have an optimal drug ability score. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a powerful computational method used to identify the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. A pharmacophore model represents the three-dimensional arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity.

This model can be generated in two primary ways:

Ligand-based: When a group of active molecules is known but the target's structure is not, their common chemical features are aligned to create a pharmacophore model.

Structure-based: If the 3D structure of the biological target (e.g., an enzyme or receptor) is available, the interaction points within its binding site can be analyzed to define the complementary features a ligand must have. researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. researchgate.net In this process, large digital libraries containing millions of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model. The resulting "hits" are compounds that have a higher probability of being active against the biological target of interest. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery of new lead molecules. For derivatives of 2-aminopyridine, pharmacophore site identification has been a component of their computational evaluation. researchgate.net

Mechanistic Investigations of Biological Activity in Vitro and Pre Clinical, Non Clinical Focus

Enzyme Inhibition Mechanisms of 2-Aminopyridine-3-sulfonamide Derivatives

Derivatives of this compound have been identified as potent inhibitors of several key enzymes. The primary mechanism often involves the sulfonamide moiety, a well-established pharmacophore known for its ability to target specific enzyme active sites.

Carbonic Anhydrase (CA) Inhibition and Isoform Selectivity

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate. nih.gov The sulfonamide group is a classic zinc-binding group (ZBG) and a potent inhibitor of CAs. nih.gov The primary mechanism involves the deprotonated sulfonamide anion (R-SO2NH⁻) coordinating to the Zn(II) ion located in the enzyme's active site. researchgate.netcnr.it This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme. nih.gov

There are at least 16 different CA isoforms in vertebrates, and the development of isoform-selective inhibitors is a key goal in drug discovery to minimize side effects. rsc.org Derivatives of this compound can exhibit significant selectivity for different CA isoforms. This selectivity is often dictated by the "tail" of the inhibitor molecule—the part of the structure other than the zinc-binding sulfonamide group. researchgate.net These tails can form additional interactions with amino acid residues that vary between isoforms, which are located in the middle and at the entrance of the active site cavity. nih.govmdpi.com For example, pyrazolo[4,3-c]pyridine sulfonamides have shown varied inhibition constants (Ki) against cytosolic isoforms hCA I and hCA II and transmembrane, tumor-associated isoforms hCA IX and hCA XII. mdpi.com Some derivatives of 3-pyridinesulfonamide have demonstrated low nanomolar inhibition of CA II and CA XII. nih.gov

Below is a table summarizing the inhibitory activity of selected pyrazolo[4,3-c]pyridine sulfonamide derivatives against four human carbonic anhydrase isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 1f | 68.3 | 6.6 | 136.4 | 34.5 |

| 1k | 77.2 | 5.6 | 129.5 | 443.5 |

| Acetazolamide (AAZ) | 250 | 12.1 | 25.4 | 5.7 |

Data sourced from studies on pyrazolo[4,3-c]pyridine sulfonamides. mdpi.com

Other Enzyme Targets and Their Catalytic Mechanisms

Beyond DHPS and CAs, derivatives of the 2-aminopyridine (B139424) scaffold have been found to inhibit other enzymes. One notable example is their activity against the glyoxylate (B1226380) shunt in pathogens like Pseudomonas aeruginosa. nih.gov This metabolic pathway is essential for the survival of the organism on C2 nutrient sources like acetate (B1210297) and is not present in mammals, making it an attractive drug target. nih.gov

2-aminopyridine analogs have been shown to inhibit both enzymes of this pathway: isocitrate lyase (ICL) and malate (B86768) synthase G (MS). nih.govmdpi.com For instance, certain 2-aminopyridine derivatives demonstrated complete inhibition of ICL activity and over 90% inhibition of MS at a concentration of 75 µM. mdpi.com The ability to inhibit two consecutive enzymes in a crucial metabolic pathway is a remarkable property of this class of compounds. mdpi.com

Molecular Docking and Binding Site Analysis with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in understanding the interactions between this compound derivatives and their protein targets at the atomic level. imist.mauobaghdad.edu.iquobaghdad.edu.iqimist.ma

Identification of Key Binding Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

Docking studies have elucidated the specific interactions that stabilize the inhibitor within the enzyme's active site. For carbonic anhydrase inhibitors, a common binding motif is observed. cnr.it

Hydrogen Bonds: The sulfonamide moiety is crucial for binding. The two oxygen atoms of the sulfonyl group often act as hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor. A key interaction is a hydrogen bond formed between the sulfonamide NH group and the hydroxyl group of the conserved amino acid residue Threonine 199 (Thr199) in the CA active site. cnr.it

Hydrophobic and van der Waals Interactions: The aromatic pyridine (B92270) ring and other substituents on the inhibitor (the "tail") engage in numerous van der Waals and hydrophobic interactions with non-polar amino acid residues lining the active site. In studies with hCA II, the benzenesulfonamide (B165840) core has been shown to interact with residues such as Gln92, His94, Val121, Leu198, Thr200, and Trp209. cnr.it These interactions are critical for determining the inhibitor's potency and isoform selectivity. researchgate.net

Role of Zinc Ion Coordination in Metalloproteins

In metalloenzymes like carbonic anhydrase, the coordination of the inhibitor to the active site metal ion is a primary determinant of its inhibitory action. nih.gov The active site of CA contains a catalytic zinc ion (Zn²⁺) that is essential for its function. nih.govresearchgate.net

Sulfonamides act as potent inhibitors by directly binding to this zinc ion. nih.gov The sulfonamide group (SO₂NH₂) binds to the Zn²⁺ in its deprotonated, anionic form (SO₂NH⁻). cnr.itmdpi.com This interaction displaces the catalytically essential water molecule or hydroxide ion from the zinc's coordination sphere, thereby inactivating the enzyme. cnr.it The geometry of this coordination is typically tetrahedral, with the zinc ion being coordinated by three histidine residues from the enzyme and the nitrogen atom of the deprotonated sulfonamide. nih.govcnr.it This strong coordination to the zinc ion is a fundamental aspect of the inhibitory mechanism of sulfonamides against carbonic anhydrases and other zinc-containing metalloenzymes. researchgate.netcnr.it

Conformational Changes Upon Ligand Binding

The binding of ligands to this compound and its derivatives can induce significant conformational changes in target proteins. These structural alterations are crucial for the biological activity of the compounds.

Upon binding, a notable loss in the helicity of proteins, such as myoglobin, has been observed. This is indicated by a decrease in intensity in circular dichroism spectra, suggesting changes in the secondary structure of the protein nih.gov. Infrared and synchronous fluorescence experiments have also revealed perturbations in the three-dimensional protein structure following ligand interaction nih.gov.

In specific instances, such as with bis(2-anilinoethynyl)pyridine sulfonamides, the binding of anions can lead to the formation of dimeric structures held together by multiple hydrogen bonds nih.gov. The conformation of these receptors can vary depending on the guest or solvent of crystallization, adopting 'S', 'U', and 'W' shapes nih.gov. For example, the protonated form of these receptors, when bound to chloride ions, forms a complex stabilized by four sulfonamide hydrogen bonds, two pyridinium (B92312) N-H hydrogen bonds, and other interactions nih.gov.

The flexibility of the target protein is a key factor in accommodating ligands. The binding of different ligands can stabilize distinct conformational states of a protein. For instance, in the case of the human chaperone heat shock protein 90 (Hsp90), ligand binding can influence the conformation of a dynamic "lid" domain nih.gov. Analysis of numerous ligand-bound crystal structures has revealed that small changes in a ligand can alter the binding landscape and lead to different binding modes and protein conformations nih.gov. This highlights that proteins exist as an ensemble of conformations, and ligand binding can shift the equilibrium towards a specific state.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of this compound derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are essential for understanding how different chemical features influence the therapeutic effects of these compounds.

A fundamental aspect of the SAR of sulfonamides is the presence of the -SO2NH- moiety, which can interact with various biological targets like amino acid residues and metal ions researchgate.net. The stability, ease of synthesis, and bioavailability of sulfonamides contribute to their widespread use in drug design researchgate.net.

For antibacterial sulfonamides, a free amino group (NH2) attached to the aromatic ring is generally crucial for activity openaccesspub.org. The substitution on the N1 nitrogen of the sulfonamide group can significantly impact potency. Introduction of heterocyclic rings at this position often increases the antibacterial activity youtube.com. The optimal pKa for sulfonamides to exhibit high therapeutic activity is typically in the range of 6.6 to 7.4 youtube.com.

Impact of Substituent Position and Electronic Properties on Activity

The position and electronic nature of substituents on the this compound scaffold play a critical role in determining biological activity.